molecular formula C5H6FN3 B1592742 5-Fluoro-2-methylpyrimidin-4-amine CAS No. 1416372-67-2

5-Fluoro-2-methylpyrimidin-4-amine

Cat. No. B1592742
M. Wt: 127.12 g/mol
InChI Key: QGOGAEOIYYTKRM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 1416372-67-2. It has a molecular weight of 127.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of 5-Fluoro-2-methylpyrimidin-4-amine is C5H6FN3 . The InChI code is 1S/C5H6FN3/c1-3-8-2-4 (6)5 (7)9-3/h2H,1H3, (H2,7,8,9) and the InChI key is QGOGAEOIYYTKRM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylpyrimidin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Kinase Inhibitors

5-Fluoro-2-methylpyrimidin-4-amine is utilized in the synthesis of kinase inhibitors, crucial in cancer treatment. Wada et al. (2012) explored the synthesis of novel compounds with this molecule, highlighting its potential in creating anticancer agents, especially in targeting kinases (Wada et al., 2012).

Deoxycytidine Kinase Inhibitors

This compound is integral in creating deoxycytidine kinase (dCK) inhibitors. Zhang et al. (2009) described its use in synthesizing a key intermediate for potent dCK inhibitors, showing its significance in medicinal chemistry (Zhang et al., 2009).

Anti-HIV Agents

Research by Loksha et al. (2016) indicates the application of this molecule in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment. The study synthesizes novel MC-1220 analogs, including 5-Fluoro-2-methylpyrimidin-4-amine, showing promise in HIV-1 therapy (Loksha et al., 2016).

Synthesis of Fluoropyrimidines

Brown and Waring (1974) discuss the synthesis of simple fluoropyrimidines, including 5-Fluoro-2-methylpyrimidin-4-amine. Their work highlights its applications in chemical reactions, particularly in synthesizing various halogenated pyrimidines (Brown & Waring, 1974).

Thiazolo[4,5‐d]pyrimidine Derivatives

Bakavoli et al. (2006) focused on synthesizing thiazolo[4,5-d] pyrimidine derivatives using 4-Amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds like 5-Fluoro-2-methylpyrimidin-4-amine. This study presents itsuse in creating compounds with potential biological activity (Bakavoli et al., 2006).

Anticancer Agents

Zhang et al. (2007) elaborated on the synthesis of triazolopyrimidines, including derivatives of 5-Fluoro-2-methylpyrimidin-4-amine, as anticancer agents. These compounds were found to inhibit tubulin binding, offering a unique mechanism in cancer therapy (Zhang et al., 2007).

Enzyme Inhibitors

Research by Jansa et al. (2014) indicates that derivatives of 5-Fluoro-2-methylpyrimidin-4-amine can inhibit nitric oxide production in immune-activated cells. This finding suggests potential applications in managing immune responses (Jansa et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOGAEOIYYTKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633495
Record name 5-Fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylpyrimidin-4-amine

CAS RN

1416372-67-2
Record name 5-Fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org

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